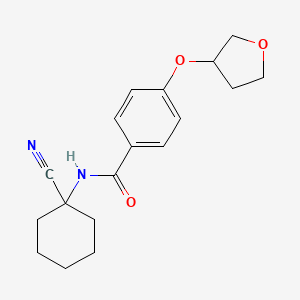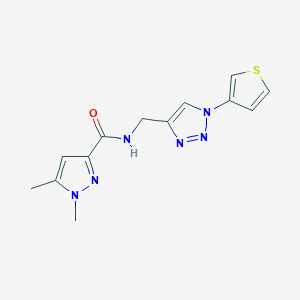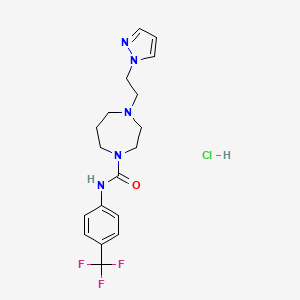
N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide, also known as CX614, is a potent modulator of AMPA receptor activity in the brain. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide modulates the activity of AMPA receptors, which are the most abundant glutamate receptors in the brain. It acts as a positive allosteric modulator, meaning that it enhances the activity of the receptor in the presence of glutamate. This results in increased synaptic transmission and enhanced synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) in hippocampal neurons, indicating an enhancement of synaptic transmission. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide is its potency and selectivity for AMPA receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, its effects can be variable depending on the experimental conditions, and its long-term effects on neuronal function and viability are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide. One area of interest is its potential use as a cognitive enhancer in humans, particularly in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Further research is also needed to fully understand the mechanisms underlying its neuroprotective effects and to explore its potential therapeutic applications in a range of neurological disorders.
Synthesemethoden
The synthesis of N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide involves a multi-step process that begins with the reaction of 1-cyanocyclohexene with sodium hydride to form the corresponding sodium salt. This is followed by a nucleophilic substitution reaction with 3-chloropropanol to yield 1-cyanocyclohexyl-3-hydroxypropane. The final step involves the reaction of this intermediate with 4-(chloroformyl)benzoic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to enhance synaptic plasticity, improve learning and memory, and reduce anxiety and depression-like behaviors in animal models. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-4-(oxolan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c19-13-18(9-2-1-3-10-18)20-17(21)14-4-6-15(7-5-14)23-16-8-11-22-12-16/h4-7,16H,1-3,8-12H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYJTXDGJABWPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)OC3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)
![5-ethoxy-1,6-dimethyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402986.png)
![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)
![N-(furan-2-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2402990.png)

![3-[4-[(3-methylphenyl)methoxy]phenyl]prop-2-enoic Acid](/img/structure/B2402992.png)

![2-(4-Chlorophenyl)-6-(phenoxyacetyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402994.png)